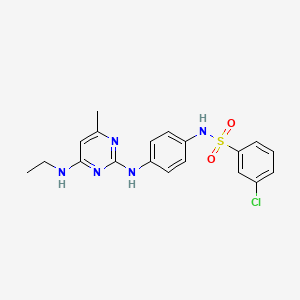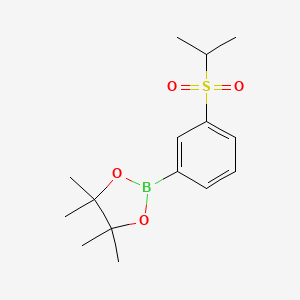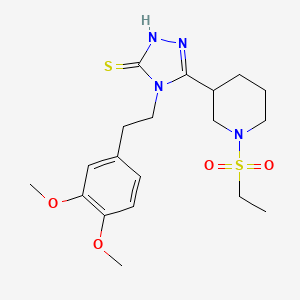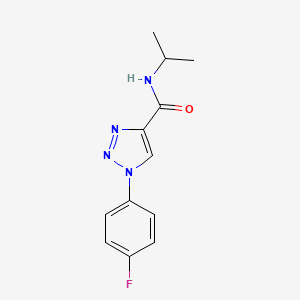
3-chloro-N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzenesulfonamide is a complex organic compound featuring a sulfonamide group, a pyrimidine ring, and a chloro-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-chloro-N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzenesulfonamide typically involves multi-step synthesis:
Starting Material: : A suitable benzenesulfonamide derivative is chosen as the starting material.
Chlorination: : The phenyl ring is chlorinated using reagents such as thionyl chloride.
Pyrimidine Ring Formation: : A nucleophilic aromatic substitution reaction introduces the pyrimidine ring. Reagents such as ethylamine and methylamines facilitate this reaction.
Substitution on Pyrimidine: : The pyrimidine ring is further modified by introducing ethylamino groups using common organic synthesis techniques.
Industrial Production Methods
Industrial-scale production mirrors lab-scale synthesis but requires optimization for yield and purity. Techniques such as batch reactors and continuous flow processes might be used. Stringent control of reaction conditions—like temperature, pressure, and solvent composition—is crucial to ensure consistency and efficiency on a larger scale.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidative cleavage of the sulfonamide group, leading to sulfone formation.
Reduction: : Reduction of the nitro groups (if present) can produce corresponding amines.
Substitution: : The chloro group can be substituted with other nucleophiles, including thiols and amines.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate or hydrogen peroxide for oxidative reactions.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride for reduction.
Nucleophiles: : Amines or thiols for substitution reactions.
Major Products
Oxidation: : Formation of sulfone derivatives.
Reduction: : Production of amine derivatives.
Substitution: : Creation of thiol or amine-substituted benzenesulfonamides.
Scientific Research Applications
3-chloro-N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzenesulfonamide has diverse applications:
Chemistry: : It serves as an intermediate in the synthesis of more complex organic molecules and can be utilized in the development of new reagents and catalysts.
Biology: : The compound can be explored for its potential as a molecular probe in biological studies, specifically in understanding protein-ligand interactions.
Industry: : Its structural complexity makes it a candidate for materials science, particularly in developing novel polymers or advanced materials.
Mechanism of Action
The detailed mechanism of action would depend on its specific application. Generally, it may act by binding to specific molecular targets such as enzymes or receptors, disrupting their normal function and thereby producing a biological effect. The interactions within the sulfonamide group are typically crucial in its binding affinity and selectivity.
Comparison with Similar Compounds
3-chloro-N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzenesulfonamide can be compared to related sulfonamide and pyrimidine derivatives:
Similar Compounds
N-(4-((4-(methylamino)-6-chloropyrimidin-2-yl)amino)phenyl)benzenesulfonamide
3-bromo-N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzenesulfonamide
Uniqueness
The chloro group provides unique chemical reactivity, allowing for distinct substitution patterns.
The ethylamino group enhances its potential biological activity by possibly improving its binding properties.
Hope this satisfies your curiosity about this fascinating compound
Properties
IUPAC Name |
3-chloro-N-[4-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O2S/c1-3-21-18-11-13(2)22-19(24-18)23-15-7-9-16(10-8-15)25-28(26,27)17-6-4-5-14(20)12-17/h4-12,25H,3H2,1-2H3,(H2,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHUFUKRRRWBJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopropyl-1-[6-({[(2-ethoxyphenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2870709.png)
![7-Chloro-2-(2-(dimethylamino)ethyl)-1-(3-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2870711.png)

![4-[(1-Cyanocyclobutyl)sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2870715.png)






![[2-[[5-(4-Methylphenyl)-2-phenylpyrazol-3-yl]amino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2870723.png)
![3-Cyclopropyl-1-(1-{5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl}piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2870724.png)

